

A Technical Guide to the Physicochemical Properties of 1-Ethynylcyclohexene

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Compound of Interest

Compound Name: **1-Ethynylcyclohexene**

Cat. No.: **B1205888**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclohexene (CAS No. 931-49-7) is a versatile cyclic alkyne that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique structure, featuring a cyclohexene ring coupled with a terminal alkyne group, provides multiple avenues for chemical modification.^[1] This makes it a valuable precursor for the synthesis of complex molecular architectures, including conjugated polymers and novel scaffolds for drug discovery.^[1] The presence of the reactive ethynyl group allows it to readily participate in powerful carbon-carbon bond-forming reactions such as Sonogashira coupling and azide-alkyne cycloadditions, famously known as "click chemistry".^[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of **1-ethynylcyclohexene**, with a particular focus on its relevance in drug development.

Physicochemical Properties

1-Ethynylcyclohexene is a colorless to pale yellow liquid with a distinct odor.^{[1][2]} It is a flammable liquid and should be handled with appropriate safety precautions.^[3] For long-term stability, it is recommended to store it at 2-8°C.^{[3][4]}

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀	[1][4][5]
Molecular Weight	106.17 g/mol	[1][4][5]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	148-151 °C (lit.)	[1][3][4][5][6]
Density	0.903 g/mL at 25 °C (lit.)	[1][3][4][5][6]
Refractive Index (n ²⁰ /D)	1.496 (lit.)	[1][3][4][5][6]
Flash Point	29 °C (84.2 °F) - closed cup	[3]
Storage Temperature	2-8°C	[3][4]
Maximum UV Absorbance (λ _{max})	224 nm (in EtOH)	[4][5]

Experimental Protocols

Synthesis of 1-Ethynylcyclohexene

A common and effective method for the synthesis of **1-ethynylcyclohexene** involves a two-step process starting from cyclohexanone. The first step is the ethynylation of cyclohexanone to produce 1-ethynyl-1-cyclohexanol, which is then dehydrated to yield the final product.[1]

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol[1]

This procedure is adapted from established methods for preparing similar propargyl alcohols.

- Materials:

- Cyclohexanone
- Trimethylsilylacetylene (TMSA)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)

- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene in anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium in hexanes dropwise to the solution. Stir the mixture at this temperature for 30 minutes.
 - Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solution under reduced pressure.
 - Dissolve the crude product in THF and treat with a 1 M solution of TBAF in THF. Stir at room temperature for 1 hour.
 - Quench the reaction with water and extract with diethyl ether.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1-ethynyl-1-cyclohexanol.

Step 2: Dehydration to **1-Ethynylcyclohexene**[\[1\]](#)

- Materials:

- 1-Ethynyl-1-cyclohexanol
- Pyridine
- Phosphorus oxychloride (POCl_3)
- Crushed ice
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Procedure:

- In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in pyridine.
- Cool the mixture to 0 °C in an ice bath.
- Add phosphorus oxychloride dropwise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
- Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
- Wash the combined organic layers with saturated aqueous NaHCO_3 and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude **1-ethynylcyclohexene** by vacuum distillation to obtain a colorless liquid.

Spectroscopic Characterization

The structure and purity of **1-ethynylcyclohexene** are typically confirmed using various spectroscopic methods.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum of **1-ethynylcyclohexene** in DMSO-d₆ shows a complex multiplet for the H₂ proton signal due to multiple couplings within the cyclohexene ring.[7] A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2.[7]
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectral data for ^{13}C NMR is available in public databases such as PubChem.[1]
- IR (Infrared) Spectroscopy: The IR spectrum (film) is expected to show key absorptions for the C≡C-H stretch at around 3300 cm⁻¹ and the C≡C stretch.[1]
- Mass Spectrometry (MS): The mass spectrum of **1-ethynylcyclohexene** can be used to confirm its molecular weight.

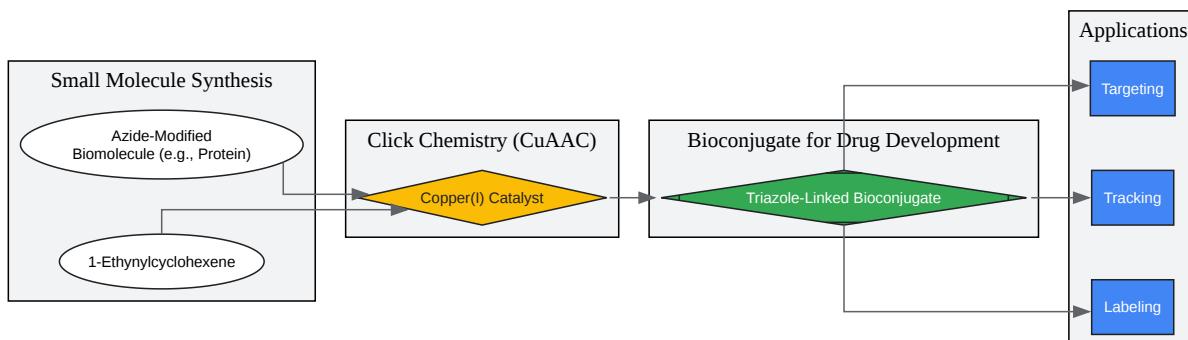
Applications in Drug Development

The rigid cyclic structure of **1-ethynylcyclohexene**, combined with its reactive terminal alkyne, makes it a highly valuable building block in medicinal chemistry and drug discovery.[1]

Click Chemistry and Bioconjugation

The ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole linkage. In drug development, this has significant implications:

- Metabolically Stable Linkers: The resulting 1,2,3-triazole ring is metabolically stable, making it an excellent linker for connecting different molecular fragments in a drug candidate.[1]
- Bioconjugation: **1-Ethynylcyclohexene** can be incorporated into small molecules, which can then be conjugated to biomolecules like proteins or DNA that have been modified to contain an azide group.[1] This is a powerful technique for labeling, tracking, and targeting in drug development.[1]



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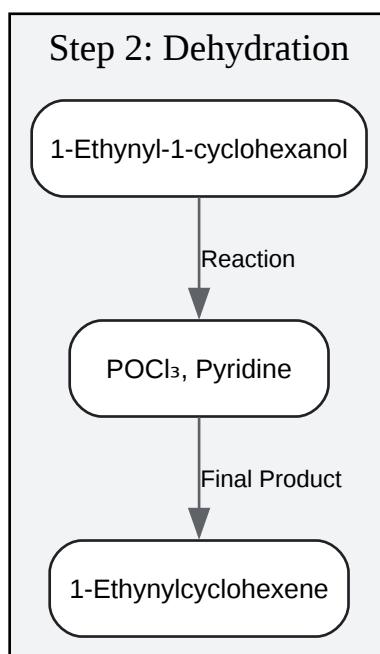
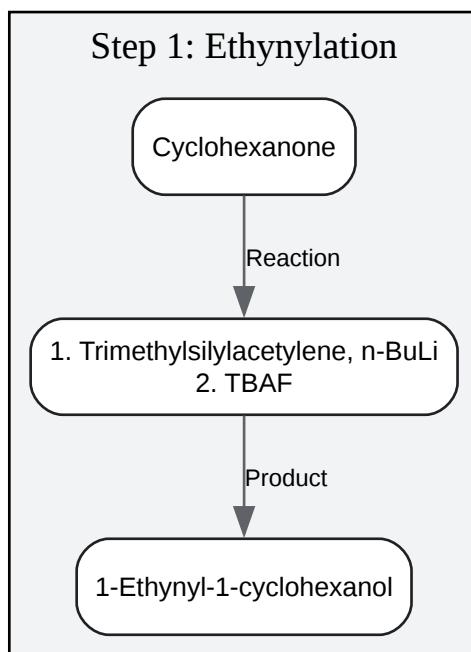
Caption: Application of **1-Ethynylcyclohexene** in Drug Discovery via Click Chemistry.

Scaffold for Novel Compounds

The rigid cyclohexene scaffold can be used to construct complex and diverse molecular libraries for high-throughput screening. The ability to functionalize both the alkyne and the double bond allows for the creation of a wide range of derivatives with potentially unique pharmacological profiles. The cyclization strategy itself is a powerful tool in drug discovery to enhance structural novelty and diversity.[8]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of **1-ethynylcyclohexene** from cyclohexanone.



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Caption: Synthesis workflow for **1-Ethynylcyclohexene**.

Conclusion

1-Ethynylcyclohexene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, notably, in the field of drug discovery. Its well-defined physicochemical properties and reactivity profile, particularly its utility in click chemistry, make it an attractive building block for the construction of novel therapeutic agents and biological probes. The experimental protocols for its synthesis and characterization are well-established, allowing for its reliable preparation and use in a research setting. As the demand for more complex and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the importance of versatile building blocks like **1-ethynylcyclohexene** is set to increase.

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